Cas no 1361483-86-4 (2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid structure
1361483-86-4 structure
Product name:2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
CAS No:1361483-86-4
MF:C13H9Cl3N2O2
Molecular Weight:331.581760168076
CID:4969346

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
    • インチ: 1S/C13H9Cl3N2O2/c14-7-3-9(15)13(10(16)4-7)8-5-18-11(17)1-6(8)2-12(19)20/h1,3-5H,2H2,(H2,17,18)(H,19,20)
    • InChIKey: UYBYEVMKFVNEFF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C1C=NC(=CC=1CC(=O)O)N)Cl)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 76.2

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013028083-500mg
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
1361483-86-4 97%
500mg
839.45 USD 2021-06-22
Alichem
A013028083-250mg
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
1361483-86-4 97%
250mg
499.20 USD 2021-06-22
Alichem
A013028083-1g
2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
1361483-86-4 97%
1g
1,534.70 USD 2021-06-22

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 関連文献

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acidに関する追加情報

Introduction to 2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid (CAS No. 1361483-86-4) and Its Emerging Applications in Chemical Biology

2-Amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid, identified by the CAS number 1361483-86-4, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic organic molecule features a pyridine core substituted with an amino group at the 2-position and a 2,4,6-trichlorophenyl moiety at the 5-position, further functionalized with a carboxylic acid group at the 4-position. The presence of multiple chlorine atoms enhances its electronic properties, making it a versatile scaffold for designing bioactive molecules.

The compound's chemical structure imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and a reasonable stability under standard laboratory conditions. These characteristics make it suitable for various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. The trichlorophenyl substituent is particularly noteworthy, as it introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of the molecule towards biological targets.

In recent years, 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid has been explored as a key intermediate in the synthesis of biologically active compounds. Its pyridine ring serves as a privileged scaffold in medicinal chemistry, often utilized to develop small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and phosphodiesterases, which are implicated in cancer progression and inflammatory diseases.

One of the most compelling aspects of this compound is its potential application in drug discovery. Researchers have leveraged its structural framework to design molecules with enhanced selectivity and potency. The chloro substituents at the phenyl ring not only improve binding interactions but also enhance metabolic stability, crucial factors for drug-like properties. Furthermore, computational studies have indicated that this compound exhibits favorable pharmacokinetic profiles, suggesting its suitability for further development into therapeutic agents.

Recent advancements in crystallographic techniques have provided valuable insights into the binding mode of 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid with its target proteins. These studies have revealed that the amino group at the 2-position and the carboxylic acid group at the 4-position form critical hydrogen bonds with key residues in the active site of enzymes such as tyrosine kinases. This detailed understanding has guided the optimization of analogs to improve binding affinities and reduce off-target effects.

The trichlorophenyl moiety has also been investigated for its potential role in modulating drug transport across biological membranes. The lipophilic nature of this group enhances membrane permeability, which is essential for achieving effective drug delivery systems. This property has sparked interest in developing prodrugs or derivatives that can be designed to release active compounds at specific sites within the body.

In addition to its pharmaceutical applications, 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid has found utility in agrochemical research. Its structural features make it a viable candidate for developing novel herbicides and fungicides. The chlorine atoms contribute to its bioactivity by enhancing interactions with biological targets in plants and pathogens. Preliminary studies suggest that derivatives of this compound exhibit promising activity against resistant strains of weeds and fungi while maintaining environmental safety profiles.

The synthesis of 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid involves multi-step organic transformations that highlight its synthetic versatility. Common synthetic routes include palladium-catalyzed cross-coupling reactions to introduce the pyridine core followed by functional group transformations to achieve the final structure. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound.

Future directions in research on 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid include exploring its role in modulating neurological pathways. Preliminary data suggest that certain derivatives may interact with neurotransmitter receptors without causing significant side effects. This opens up avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The compound's potential extends beyond traditional pharmaceutical applications into emerging fields like materials science. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers or metal-organic frameworks (MOFs). These materials have applications ranging from gas storage to catalysis.

In conclusion, 2-amino-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid (CAS No. 1361483-86-4) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features make it an attractive scaffold for designing bioactive molecules with therapeutic applications ranging from oncology to neurology. Continued exploration of its derivatives promises to yield novel compounds with improved efficacy and safety profiles.

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